molecular formula C11H14BrNO2S B8404804 5-Bromo-1-(propylsulfonyl)indoline

5-Bromo-1-(propylsulfonyl)indoline

Cat. No. B8404804
M. Wt: 304.21 g/mol
InChI Key: SLAOSXWELSOMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(propylsulfonyl)indoline is a useful research compound. Its molecular formula is C11H14BrNO2S and its molecular weight is 304.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-(propylsulfonyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(propylsulfonyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21 g/mol

IUPAC Name

5-bromo-1-propylsulfonyl-2,3-dihydroindole

InChI

InChI=1S/C11H14BrNO2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7H2,1H3

InChI Key

SLAOSXWELSOMCW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared using the general procedure for sulfonylation of indolines and tetrahydroquinolines as described in Example 4 using 5-bromoindoline (0.396 g, 2.0 mmol) and propylsulfonyl chloride (0.34 mL, 3 mmol) to provide 5-bromo-1-(propylsulfonyl)indoline (0.32 g). MS (ES) m/z 303.6; HPLC purity 100.0% at 210-370 nm, 9.8 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammonium formate buffer pH=3.5 acetonitrile+MeOH) for 10 minutes, hold 4 minutes.
[Compound]
Name
indolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.396 g
Type
reactant
Reaction Step Three
Quantity
0.34 mL
Type
reactant
Reaction Step Four

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